Glucoraphasatin potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

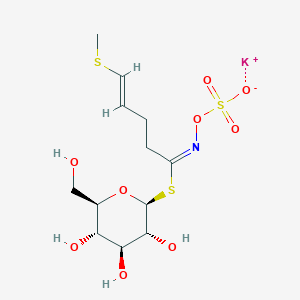

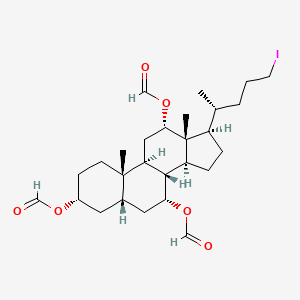

Glucoraphasatin potassium salt is a naturally occurring glucosinolate found predominantly in the roots and sprouts of Raphanus sativus, commonly known as radish. This compound is a sulfur- and nitrogen-containing glycoside, which is part of the broader class of glucosinolates. These compounds are known for their role in plant defense and their potential health benefits, including anti-carcinogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of glucoraphasatin potassium salt typically involves the extraction from natural sources such as radish roots and sprouts. The extraction process includes:

Harvesting: Collecting the radish roots and sprouts.

Crushing and Grinding: Breaking down the plant material to increase the surface area for extraction.

Solvent Extraction: Using solvents like methanol or ethanol to extract the glucosinolates.

Purification: Purifying the extract through techniques such as chromatography to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale Cultivation: Growing radish plants in controlled environments to maximize yield.

Mechanical Processing: Using industrial grinders and crushers to process large quantities of plant material.

Solvent Extraction and Purification: Employing large-scale extraction and purification systems to isolate the compound efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Glucoraphasatin potassium salt undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, and thiocyanates.

Oxidation: Can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.

Common Reagents and Conditions

Hydrolysis: Myrosinase enzyme, water.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Isothiocyanates: Known for their anti-carcinogenic properties.

Nitriles and Thiocyanates: Formed during hydrolysis.

Sulfoxides and Sulfones: Products of oxidation reactions.

Aplicaciones Científicas De Investigación

Glucoraphasatin potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucosinolates.

Biology: Studied for its role in plant defense mechanisms and its effects on pests and pathogens.

Medicine: Investigated for its potential anti-carcinogenic, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of natural pesticides and in the food industry for its health benefits

Mecanismo De Acción

The mechanism of action of glucoraphasatin potassium salt involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates. These compounds exert their effects through:

Cell Cycle Arrest and Apoptosis: Inducing cell cycle arrest and promoting apoptosis in cancer cells.

Inhibition of Angiogenesis and Metastasis: Preventing the formation of new blood vessels and the spread of cancer cells.

Modulation of Detoxifying Enzymes: Enhancing the activity of phase II detoxifying enzymes and inhibiting phase I enzymes.

Comparación Con Compuestos Similares

Similar Compounds

Glucoraphenin: Another glucosinolate found in radish, which can be converted to sulforaphene.

Sulforaphene: An isothiocyanate derived from glucoraphenin, known for its potent anti-carcinogenic properties.

Uniqueness

Glucoraphasatin potassium salt is unique due to its specific occurrence in radish and its distinct chemical structure, which contributes to its unique biological activities. Unlike other glucosinolates, this compound has a 4-methylthio-3-butenyl side chain, which is responsible for its specific bioactivities .

Propiedades

Fórmula molecular |

C12H20KNO9S3 |

|---|---|

Peso molecular |

457.6 g/mol |

Nombre IUPAC |

potassium;[(E)-[(E)-5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |

InChI |

InChI=1S/C12H21NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,18,19,20);/q;+1/p-1/b5-3+,13-8+;/t7-,9-,10+,11-,12+;/m1./s1 |

Clave InChI |

QCWTWIUVGNZTPK-MLLYWLLRSA-M |

SMILES isomérico |

CS/C=C/CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

SMILES canónico |

CSC=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)

![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)